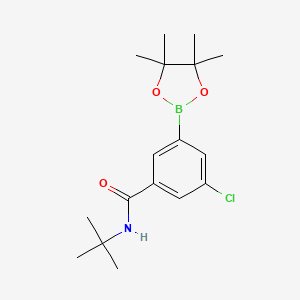![molecular formula C11H15NO2 B1485484 trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol CAS No. 2164198-00-7](/img/structure/B1485484.png)
trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol, also known as trans-3-methoxy-2-amino cyclobutanol, is a novel compound with potential therapeutic applications in the medical and pharmaceutical industries. It is a cyclic amine with a hydroxyl group on the carbon atom at the center of the cyclobutane ring. This compound has been studied for its potential to act as a prodrug, or a drug that is inactive until it is metabolized in the body. It has also been studied for its potential to act as a catalyst for chemical reactions, as well as its potential to be used as a drug delivery system.
Mécanisme D'action
The mechanism of action of trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol is not fully understood. However, it is believed that this compound acts as a prodrug, which means that it is inactive until it is metabolized in the body. Once metabolized, the compound is believed to act as a catalyst for various chemical reactions, which can then lead to the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol are not fully understood. However, studies have shown that this compound has the potential to act as a prodrug for the delivery of various drugs and medications, including antibiotics, anti-cancer drugs, and other therapeutic agents. In addition, this compound has been studied for its potential to act as a catalyst for chemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol in laboratory experiments include its potential to act as a prodrug for the delivery of various drugs and medications, its potential to act as a catalyst for chemical reactions, and its relatively low cost. However, one potential limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in laboratory experiments.
Orientations Futures
The future directions for research on trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol include further exploration of its potential to act as a prodrug for the delivery of various drugs and medications, its potential to act as a catalyst for chemical reactions, and its potential to be used as a drug delivery system. In addition, further research is needed to explore the biochemical and physiological effects of this compound, as well as its potential advantages and limitations for laboratory experiments. Finally, further research is needed to explore the potential toxicity of this compound, as well as its potential interactions with other drugs and medications.
Applications De Recherche Scientifique
Trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol has been studied for its potential to act as a prodrug, or a drug that is inactive until it is metabolized in the body. This compound has been studied for its ability to act as a prodrug for the delivery of various drugs and medications, including antibiotics, anti-cancer drugs, and other therapeutic agents. In addition, this compound has been studied for its potential to act as a catalyst for chemical reactions.
Propriétés
IUPAC Name |
(1R,2R)-2-(3-methoxyanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-9-4-2-3-8(7-9)12-10-5-6-11(10)13/h2-4,7,10-13H,5-6H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKMTFWZAVBPTA-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485403.png)
![trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485407.png)
![trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485408.png)
![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)
![1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485410.png)
![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B1485413.png)
![trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485415.png)
![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)
![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)
![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)

![{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485424.png)